4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine
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Overview
Description
4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is a complex organic compound that features a morpholine ring substituted with a piperidine-1-carbonyl group and a 4-methylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidine-1-carbonyl Intermediate: This can be achieved by reacting piperidine with a suitable carbonylating agent under controlled conditions.
Morpholine Ring Formation: The morpholine ring is synthesized through cyclization reactions involving appropriate precursors.
Substitution with 4-Methylphenylmethyl Group: The final step involves the substitution of the morpholine ring with the 4-methylphenylmethyl group using a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the piperidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperidine-4-carboxylic acid and its derivatives.
Morpholine Derivatives: Compounds like morpholine-4-carboxylic acid and its derivatives.
Uniqueness
4-[(4-Methylphenyl)methyl]-2-(piperidine-1-carbonyl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a morpholine ring with a piperidine-1-carbonyl group and a 4-methylphenylmethyl group makes it a valuable scaffold in medicinal chemistry.
Properties
Molecular Formula |
C18H26N2O2 |
---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
[4-[(4-methylphenyl)methyl]morpholin-2-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C18H26N2O2/c1-15-5-7-16(8-6-15)13-19-11-12-22-17(14-19)18(21)20-9-3-2-4-10-20/h5-8,17H,2-4,9-14H2,1H3 |
InChI Key |
NDWAUFMFWJQMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCOC(C2)C(=O)N3CCCCC3 |
Origin of Product |
United States |
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